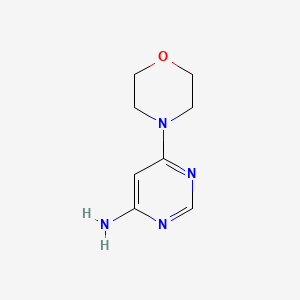

4-Amino-6-morpholinopyrimidine

Descripción

Overview of Pyrimidine (B1678525) Scaffolds in Chemical Research

Pyrimidines are nitrogen-containing heterocyclic compounds that play a crucial role in numerous biological processes. bohrium.com They are fundamental components of nucleic acids (DNA and RNA), where they exist as the bases cytosine, thymine, and uracil. bohrium.com This biological significance has made the pyrimidine scaffold a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. bohrium.comnih.gov

The versatility of the pyrimidine ring allows for various structural modifications, enabling chemists to synthesize a vast library of derivatives with a wide range of pharmacological activities. bohrium.com Researchers have successfully developed pyrimidine-based compounds with applications as:

Anticancer agents rsc.orgnih.govnih.gov

Anti-inflammatory agents nih.govnih.gov

Antimicrobial agents bohrium.comnih.gov

Central nervous system (CNS) agents rsc.orgnih.gov

The ability to introduce different functional groups onto the pyrimidine ring can significantly alter the compound's biological activity, a principle that is central to structure-activity relationship (SAR) studies. bohrium.com

Significance of Morpholine (B109124) Moiety in Heterocyclic Chemistry

Morpholine is a six-membered heterocyclic compound containing both a secondary amine and an ether functional group. atamankimya.comwikipedia.org Its unique structure imparts a combination of desirable physicochemical properties, making it a valuable building block in drug discovery and development. biosynce.comnih.gov The presence of the nitrogen atom makes morpholine basic, while the oxygen atom contributes to its polarity and ability to form hydrogen bonds. biosynce.comnih.gov

Key advantages of incorporating a morpholine moiety into a molecule include:

Improved Solubility: The polarity of the morpholine ring can enhance the water solubility of a compound, which is often a critical factor for drug absorption and distribution in the body. biosynce.com

Modulation of Pharmacokinetics: The morpholine group can positively influence a molecule's absorption, distribution, metabolism, and excretion (ADME) properties. nih.govresearchgate.net

Metabolic Stability: Strategic placement of the morpholine moiety can sometimes block sites of metabolism, leading to a longer duration of action. researchgate.net

The morpholine scaffold is found in a number of approved drugs, highlighting its importance in medicinal chemistry. nih.gov

Academic Research Trajectory of 4-Amino-6-morpholinopyrimidine and its Derivatives

The academic research surrounding this compound (PubChem CID: 13394190) and its derivatives has largely focused on synthesizing new compounds and evaluating their potential biological activities. nih.gov A significant area of investigation has been in the field of kinase inhibition, particularly targeting phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR), which are key regulators of cell growth and are often dysregulated in cancer. mdpi.comoncotarget.com

Researchers have synthesized various derivatives by modifying the core this compound structure. For instance, studies have explored the effects of adding different substituents at various positions on the pyrimidine ring to understand the structure-activity relationships. nih.govrsc.org These investigations aim to optimize the potency and selectivity of these compounds as potential therapeutic agents.

Some research has focused on the anti-inflammatory properties of morpholinopyrimidine derivatives. rsc.org For example, certain derivatives have been shown to inhibit the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in macrophage cells, suggesting potential applications in treating inflammatory disorders. rsc.org

The synthesis of these derivatives often involves multi-step reaction sequences, starting from commercially available precursors. nih.govrsc.orgconsensus.app

Scope and Objectives of Research on this compound

The primary goal of research on this compound and its analogs is to explore their potential as novel therapeutic agents. The research objectives are multifaceted and include:

Synthesis of Novel Derivatives: A key objective is the design and synthesis of new molecules based on the this compound scaffold. jchr.orgamegroups.orgijper.org This involves employing various synthetic methodologies to introduce a diverse range of chemical functionalities. jchr.org

Biological Evaluation: A major focus is the in vitro and in vivo evaluation of the synthesized compounds for various biological activities. nih.govresearchgate.net This includes screening for anticancer, anti-inflammatory, and antimicrobial properties. amegroups.orgresearchgate.netresearchgate.net

Structure-Activity Relationship (SAR) Studies: Researchers aim to establish a clear understanding of how the chemical structure of these derivatives relates to their biological activity. acs.org This knowledge is crucial for the rational design of more potent and selective compounds.

Mechanism of Action Studies: Elucidating the molecular mechanisms by which these compounds exert their biological effects is a critical objective. nih.gov This may involve identifying specific cellular targets, such as enzymes or receptors. nih.govmdpi.com

The overarching aim is to identify lead compounds with promising therapeutic potential that can be further developed into new drugs. nih.govamegroups.org

Structure

2D Structure

Propiedades

IUPAC Name |

6-morpholin-4-ylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4O/c9-7-5-8(11-6-10-7)12-1-3-13-4-2-12/h5-6H,1-4H2,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQOJWZMBGGYWCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=NC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80539202 | |

| Record name | 6-(Morpholin-4-yl)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80539202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96225-80-8 | |

| Record name | 6-(Morpholin-4-yl)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80539202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Amino 6 Morpholinopyrimidine and Analogues

Conventional Synthetic Routes to 4-Amino-6-morpholinopyrimidine

Conventional methods for synthesizing the pyrimidine (B1678525) core and introducing the morpholine (B109124) and amino functionalities remain foundational in organic synthesis.

Nucleophilic aromatic substitution (SNAr) is a primary strategy for constructing the this compound scaffold. mdpi.comresearchgate.net This approach typically involves a pyrimidine ring activated by electron-withdrawing groups, making it susceptible to attack by nucleophiles. Halogenated pyrimidines are common precursors, where the halogen atoms act as leaving groups. mdpi.com The reaction of 2-amino-4,6-dichloropyrimidine (B145751) with various amines, including cyclic, aliphatic, and aromatic amines, under reflux conditions in the presence of a base like triethylamine (B128534) in ethanol, has been demonstrated to yield mono-substituted products. mdpi.comresearchgate.net

The reactivity of the pyrimidine ring in SNAr reactions is enhanced by the presence of nitrogen atoms, which decrease electron density and stabilize the anionic intermediates formed during the reaction. researchgate.net In some cases, the choice of solvent and base can influence the outcome, with alcohols potentially participating in the reaction to form alkoxide ions that can compete with the amine nucleophile. mdpi.com

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules like pyrimidines in a single step. nih.govacs.orgbohrium.com The Biginelli reaction, a classic MCR, involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) to produce dihydropyrimidinones. wikipedia.orgorganic-chemistry.org This reaction has been widely utilized for the synthesis of a diverse range of pyrimidine derivatives. nih.gov

Modifications to the Biginelli reaction, such as four-component variations, have been developed to introduce further functionalization. For instance, a four-component reaction of an aryl aldehyde, acetylacetone, thiourea, and dimethyl sulfate (B86663) can yield a 5-acetyl 2-methylthio dihydropyrimidine (B8664642) system, which can be further modified. nih.gov These MCRs are advantageous due to their operational simplicity and ability to generate molecular diversity from readily available starting materials. nih.gov

The synthesis of pyrimidine-morpholine hybrids often involves the reaction of a chloropyrimidine with morpholine. For example, 1-benzyl-3-methyl-6-chlorouracil can be reacted with morpholine in a basic medium of triethylamine and potassium carbonate under reflux to yield the corresponding 6-morpholinopyrimidine derivative. nih.gov

Another approach involves the reaction of 4-(6-chloropyrimidin-4-yl)morpholine (B1331396) with a nucleophile, such as piperazine, in dioxane with potassium carbonate at elevated temperatures. nih.gov The choice of solvent and base is crucial for achieving good yields and minimizing side reactions.

Interactive Data Table: Reaction Conditions for Pyrimidine-Morpholine Hybrids

| Starting Material | Reagent | Base | Solvent | Conditions | Product | Yield (%) |

| 1-benzyl-3-methyl-6-chlorouracil | Morpholine | Triethylamine, Potassium Carbonate | Acetonitrile (B52724) | Reflux, 24h | 1-benzyl-3-methyl-6-morpholinopyrimidine-2,4(1H,3H)-dione | 63 |

| 4-(6-chloropyrimidin-4-yl)morpholine | Piperazine | Potassium Carbonate | Dioxane | Reflux, 18-20h | 4-(6-(piperazin-1-yl)pyrimidin-4-yl)morpholine | - |

Dichloropyrimidines are versatile and widely used precursors for the synthesis of various substituted pyrimidines, including this compound. nih.govchemicalbook.com The two chlorine atoms on the pyrimidine ring can be sequentially substituted by different nucleophiles, allowing for the controlled introduction of various functional groups.

For instance, the monoamination of 4,6-dichloropyrimidine (B16783) can be achieved by reacting it with an amine in the presence of a base like potassium carbonate in DMF at high temperatures. nih.gov The resulting 4-amino-6-chloropyrimidine (B18116) can then undergo a second nucleophilic substitution with a different amine, often requiring palladium catalysis to facilitate the reaction. nih.gov The synthesis of 2-amino-4,6-dichloropyrimidine derivatives has also been reported, starting from 2-amino-4,6-dihydroxypyrimidines and using chlorinating agents like phosphorus oxychloride. nih.govguidechem.com

Interactive Data Table: Synthesis from Dichloropyrimidine Precursors

| Dichloropyrimidine Precursor | Reagent 1 | Conditions 1 | Intermediate | Reagent 2 | Conditions 2 | Final Product |

| 4,6-Dichloropyrimidine | Adamantylalkylamine | K₂CO₃, DMF, 140°C | N-[(1-Adamantyl)methyl]-6-chloropyrimidin-4-amine | Second Amine | Pd(0) catalysis | 4,6-Diaminopyrimidine derivative |

| 2-Amino-4,6-dihydroxypyrimidine | POCl₃ | - | 2-Amino-4,6-dichloropyrimidine | - | - | 2-Amino-4,6-dichloropyrimidine |

Advanced and Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methods.

Green chemistry principles are increasingly being applied to the synthesis of pyrimidine derivatives to reduce the environmental impact of chemical processes. rasayanjournal.co.in These approaches focus on the use of safer solvents, catalysts, and reaction conditions. rasayanjournal.co.in

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, often leading to shorter reaction times, higher yields, and cleaner reactions. nanobioletters.comresearchgate.net For example, the synthesis of aminopyrimidine derivatives has been carried out using microwave irradiation, which is considered an eco-friendly method. nanobioletters.com

One-pot multicomponent reactions in aqueous media, using biodegradable catalysts like citric acid, represent another green approach to pyrimidine synthesis. benthamscience.com These methods avoid the use of hazardous organic solvents and often lead to high yields of the desired products with simple work-up procedures. researchgate.netbenthamscience.com The development of solvent-free reaction conditions is another key aspect of green pyrimidine synthesis, offering benefits such as reduced waste and easier product isolation. organic-chemistry.orgrasayanjournal.co.in

Catalyst-Mediated Synthesis of Pyrimidine Derivatives

The synthesis of pyrimidine derivatives is significantly enhanced by various catalytic methods, which offer improved yields, selectivity, and milder reaction conditions. Transition metal-catalyzed reactions, in particular, have become a cornerstone for constructing the pyrimidine scaffold. nih.gov Catalysts based on copper, iridium, manganese, and zinc have been successfully employed in cycloaddition and tandem reactions to produce highly functionalized pyrimidines. mdpi.com

For instance, copper-catalyzed tandem reactions involving trichloroacetonitrile, sulfonyl azides, and terminal alkynes can yield sulfonamide pyrimidine derivatives with high efficiency. mdpi.com Similarly, iridium- or manganese-mediated four-component synthesis from amidines and alcohols represents a sustainable approach. mdpi.com Non-metallic, economically viable catalysts like β-cyclodextrin have also been used in aqueous media for the synthesis of pyrimidine derivatives from aldehydes and 1,3-diketones, highlighting a move towards greener chemistry. mdpi.com These catalyst-driven methods are crucial for creating a diverse library of pyrimidine compounds for further investigation. nih.gov

Table 1: Examples of Catalysts in Pyrimidine Synthesis

| Catalyst Type | Reactants | Product Type | Reference |

|---|---|---|---|

| Copper | Trichloroacetonitrile, sulfonyl azides, terminal alkynes | Sulfonamide pyrimidines | mdpi.com |

| Iridium/Manganese | Amidines, alcohols | Polysubstituted pyrimidines | mdpi.com |

| β-cyclodextrin | Aromatic aldehydes, ammonium (B1175870) acetate (B1210297), 1,3-diketones | Polysubstituted pyrimidines | mdpi.com |

Microwave-Assisted Synthesis in Pyrimidine Chemistry

Microwave-assisted organic synthesis has emerged as a powerful tool in pyrimidine chemistry, offering significant advantages over conventional heating methods. benthamdirect.com This technology dramatically reduces reaction times, often from hours to minutes, while improving yields and promoting cleaner reactions with easier workups. benthamdirect.comorientjchem.org The application of microwave irradiation has been successfully demonstrated in the synthesis of a wide range of pyrimidine derivatives, including fused pyrimidine systems. orientjchem.orgresearchgate.net

The synthesis of pyrimidine derivatives from chalcones and guanidine (B92328) hydrochloride is one example where microwave assistance has proven superior to conventional methods, providing excellent yields in a fraction of the time. benthamdirect.com Similarly, a five-step linear protocol to create 2-amino-4-arylpyrimidine-5-carboxylic acid derivatives was entirely performed under microwave irradiation, cutting the total reaction time from several days to just 45 minutes. acs.org This efficiency is critical for the rapid generation of compound libraries for screening purposes. benthamdirect.comacs.org The use of solvent-free conditions or green solvents like water under microwave irradiation further enhances the environmental friendliness of these synthetic routes. researchgate.netresearchgate.net

One-Pot Synthesis Techniques for Pyrimidine-Morpholine Derivatives

One-pot multicomponent reactions are highly valued for their efficiency, atom economy, and ability to construct complex molecules from simple precursors in a single step. The Biginelli reaction is a classic example used for synthesizing dihydropyrimidinones, and modern variations of this method have been developed to produce novel derivatives, including those incorporating a morpholine moiety. nih.gov

A notable one-pot synthesis involves reacting enaminones, which contain a morpholine group, with urea and various substituted benzaldehydes. nih.gov This approach provides a straightforward and efficient route to dihydropyrimidinone derivatives containing the desired morpholine substituent. nih.gov The development of such techniques, which often employ green catalysts and minimize waste, is a key focus in sustainable chemistry. researchgate.net These one-pot strategies are instrumental in efficiently producing pyrimidine-morpholine derivatives for further study. nih.govresearchgate.net

Skeletal Editing and Molecular Diversification Strategies

Pyrimidine Core Modifications and Transformations

Skeletal editing of the pyrimidine core is an advanced strategy that allows for the transformation of the central heterocyclic ring into other valuable scaffolds. nsf.govchinesechemsoc.org This approach moves beyond simple peripheral modifications and enables significant changes to the molecular framework, which can profoundly impact a compound's properties. chinesechemsoc.orgchinesechemsoc.org

A deconstruction-reconstruction strategy has been developed where pyrimidines are first converted into N-arylpyrimidinium salts. nsf.gov These intermediates can be cleaved to form a three-carbon iminoenamine building block, which can then be used in various cyclization reactions to generate new heterocycles, including different pyrimidines, pyridines, and azoles. nsf.govnih.govresearchgate.net Another remarkable transformation is the formal one-carbon deletion to convert pyrimidines into pyrazoles. nih.gov This is achieved by activating the pyrimidine with trifluoromethanesulfonic anhydride (B1165640) (Tf₂O), followed by skeletal remodeling with hydrazine. nih.gov Similarly, a two-atom swap (C-N to C-C) can convert pyrimidines into pyridines through a one-pot process involving activation with Tf₂O, nucleophilic addition, and a Dimroth rearrangement. chinesechemsoc.orgchinesechemsoc.org These techniques are powerful tools for late-stage functionalization and diversification of complex molecules. chinesechemsoc.org

Diversification at Amino and Morpholine Positions

To explore structure-activity relationships (SAR), diversification at the substituent positions of the pyrimidine core is essential. nsf.gov For this compound analogues, modifications at both the amino and morpholine groups are of significant interest.

Synthetic strategies often involve introducing a variety of substituents at these positions to create a library of related compounds. For instance, in the synthesis of novel pyrimidine-morpholine hybrids, different aromatic and aliphatic groups can be attached to the pyrimidine ring or the morpholine nitrogen. researchgate.netnih.gov The amino group at the 4-position can also be functionalized or replaced with other nucleophiles. A common strategy involves using a precursor with a good leaving group, such as a sulfonyl group, at the position where the amino or morpholine group is desired. Subsequent nucleophilic substitution with various amines or morpholine derivatives allows for the introduction of diverse functionalities. acs.org

Rational Design of Hybrid Molecules

The rational design of hybrid molecules, which combines the pyrimidine scaffold with other pharmacophoric fragments, is a promising strategy in medicinal chemistry. mdpi.comnih.gov This molecular hybridization approach aims to create new chemical entities with improved pharmacological profiles, enhanced target selectivity, or novel mechanisms of action. mdpi.comnih.gov

Pyrimidine nuclei are frequently combined with other biologically interesting structures like pyrazoline, quinolone, or thiazolidine. repec.orgnih.gov For example, pyrimidine-quinolone hybrids have been rationally designed and synthesized, with the linker between the two scaffolds being a critical determinant of their biological activity. nih.gov Computational tools, including molecular docking and ADME (Absorption, Distribution, Metabolism, and Excretion) prediction, play a crucial role in the design phase, helping to select the most promising candidates for synthesis and biological evaluation. nih.govrepec.org This synergy between computational design and synthetic execution accelerates the discovery of new lead compounds. mdpi.comrepec.org

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 4 Amino 6 Morpholinopyrimidine Derivatives

Systematic Structural Modifications and their Impact on Biological Activity

Systematic structural modification is a cornerstone of medicinal chemistry, allowing researchers to probe the molecular interactions between a ligand and its target. In the context of 4-amino-6-morpholinopyrimidine derivatives, this has been extensively applied to optimize activity against various enzymes, such as kinases and phospholipases.

One prominent example involves the optimization of a high-throughput screening hit, N-(cyclopropylmethyl)-2-(methyl(phenethyl)amino)-6-morpholinopyrimidine-4-carboxamide, which was identified as an inhibitor of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD). nih.govnih.govnih.gov Researchers initiated a systematic exploration by modifying three key regions of the molecule: the R1 amide group, the R2 substituent at the C2 position, and the R3 substituent at the C6 position. The primary goals were to enhance inhibitory potency and improve physicochemical properties to enable in vivo studies. nih.govnih.gov

Initial modifications focused on the amide group at the C4 position. A series of analogs were synthesized to explore the impact of different alkyl and cycloalkyl groups. This systematic approach revealed that small, compact groups like cyclopropylmethyl were favorable for activity. These modifications led to the development of LEI-401, a potent and selective NAPE-PLD inhibitor, demonstrating how systematic structural changes can transform a screening hit into a valuable research tool. nih.govnih.gov

Further studies on other series, such as pyrimidine-morpholine hybrids designed as cytotoxic agents, also highlight the importance of systematic modifications. In one study, a series of 3-methyl-1-(substituted benzyl)-6-morpholinopyrimidine-2,4(1H,3H)-dione derivatives were synthesized. By systematically altering the substituents on the benzyl (B1604629) ring (e.g., chloro, fluoro, nitro, cyano groups), researchers were able to identify compounds with significant antiproliferative activity against human cancer cell lines. mdpi.com For instance, the derivative featuring a 4-nitrobenzyl group (compound 2g ) was found to be the most potent in the series against the SW480 colon cancer cell line. mdpi.com

These examples underscore the principle that even subtle changes to a molecule's periphery can lead to substantial differences in biological activity, validating the systematic approach to mapping the SAR of the this compound core.

Influence of Substituents at Pyrimidine (B1678525) Ring Positions (C2, C4, C6)

C6 Position: The C6 position is frequently occupied by the defining morpholine (B109124) ring. However, studies have explored replacing it with other cyclic amines to probe the pocket size and polarity of the binding site. In the development of NAPE-PLD inhibitors, replacing the morpholine with a more hydrophobic piperidine (B6355638) was tolerated, while introducing a 3,3-difluoropiperidine (B1349930) led to a twofold increase in potency. nih.gov Conversely, substituting the morpholine with a smaller dimethylamine (B145610) also increased activity, suggesting the morpholine might be too polar or experience steric hindrance in this specific target's binding pocket. nih.gov A pyrrolidine (B122466) group at this position was found to be particularly effective, increasing potency nearly fourfold. nih.gov

C4 Position: The C4 position is critical for establishing key interactions. In many kinase inhibitors, the amino group at C4 acts as a "hinge-binder," forming crucial hydrogen bonds with the backbone of the kinase hinge region. While the parent compound is a 4-amino derivative, many SAR studies involve placing other functional groups, like a carboxamide, at this position. The SAR of pyrimidine-4-carboxamides as NAPE-PLD inhibitors showed that modifications to the amide substituent at C4 significantly impacted potency. nih.govnih.gov

C2 Position: The C2 position often points towards the solvent-exposed region in many enzyme active sites, making it an ideal point for modification to enhance potency and selectivity, or to improve physicochemical properties. For NAPE-PLD inhibitors, a wide variety of secondary amines were introduced at the C2 position. The presence of a phenethyl group was found to be important, and modifications to this group, such as adding substituents to the phenyl ring or altering the alkyl chain, allowed for fine-tuning of the activity. nih.govnih.gov

The reactivity of the pyrimidine ring is also influenced by its substituents. Electron-withdrawing groups, such as a chlorine atom at C6, can increase the reactivity of other positions for nucleophilic substitution, a principle often exploited in the synthesis of these derivatives. nih.gov

| Position | Substituent Modification | Observed Impact on Potency |

|---|---|---|

| C6 | Morpholine → Piperidine | Tolerated |

| C6 | Morpholine → 3,3-Difluoropiperidine | 2-fold increase |

| C6 | Morpholine → Pyrrolidine | ~4-fold increase |

| C6 | Morpholine → Dimethylamine | 2-fold increase |

| C4 | Amide Group Variations | Significant impact on activity |

| C2 | Secondary Amine Variations | Modulates potency and selectivity |

Role of the Morpholine Moiety in Biological Interactions

The morpholine moiety is a common feature in medicinal chemistry, prized for its favorable physicochemical properties and its ability to engage in specific biological interactions. nih.govresearchgate.net In the context of this compound derivatives, the morpholine ring serves several key functions.

Firstly, it can act as a crucial pharmacophoric element, directly interacting with the biological target. The oxygen atom of the morpholine ring is a hydrogen bond acceptor, a feature often exploited in drug design. researchgate.net For instance, in docking studies of morpholinopyrimidine derivatives with PI3Kα, the morpholine group was observed to overlap almost completely with that of known inhibitors, indicating its critical role in occupying a specific sub-pocket of the active site. nih.gov

Finally, the morpholine can act as a rigid scaffold that correctly orients other substituents for optimal interaction with the target protein. Its defined chair-like conformation can position appended functional groups in the precise vector required for binding. researchgate.net This dual role, as both an interacting group and a structural scaffold, makes the morpholine moiety a "privileged structure" and a valuable component in the design of this compound derivatives. nih.gov

Conformational Analysis and its Correlation with Biological Response

Conformational analysis examines the spatial arrangement of atoms in a molecule and the energy associated with different arrangements. For flexible molecules like this compound derivatives, the biologically active conformation—the specific shape the molecule adopts when binding to its target—may be only one of many possible low-energy conformations.

The morpholine ring typically exists in a stable chair conformation. The orientation of this ring relative to the pyrimidine core and how it fits within the confines of a protein's binding pocket are critical for activity. Molecular modeling and docking studies provide insight into these preferred conformations. For example, in silico studies of morpholinopyrimidine derivatives targeting PI3Kα and inflammatory enzymes like iNOS and COX-2 show the ligand fitting snugly into the active site. nih.govnih.gov The specific docking pose reveals how the morpholine ring orients itself to make favorable contacts, which often involve hydrophobic interactions. nih.gov

Molecular dynamics (MD) simulations offer a more advanced method to study the conformational flexibility and dynamic behavior of these molecules over time. nih.gov MD simulations can reveal how the ligand and protein adapt to each other upon binding and the stability of key interactions. For pyrimidine derivatives designed as G-quadruplex ligands, MD simulations showed that binding of the ligand increased the structural dynamics of the target, and that electrostatic contributions were key to the binding energy. rjeid.com While detailed conformational analyses specifically correlating different rotamers or ring puckers of this compound with biological response are not extensively published, the consistent observation of specific binding modes in docking studies across different targets underscores the importance of achieving the correct conformation for biological activity. nih.govnih.gov

Pharmacophore Modeling and Lead Optimization

Pharmacophore modeling is a powerful computational tool used in drug discovery to identify the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for biological activity. nih.gov A pharmacophore model can be generated based on the structures of known active ligands (ligand-based) or the structure of the biological target's active site (structure-based).

For pyrimidine derivatives, pharmacophore models have been successfully developed to guide the design of new compounds. A study aimed at developing novel anticancer DNA inhibitors generated a five-point pharmacophore hypothesis (DHHRR_1) based on known pyrimidine derivatives. nih.gov This model, comprising donor, hydrophobic, and ring features, was used to screen and design new chemical entities with predicted DNA binding capability. nih.gov

Biological and Pharmacological Research of 4 Amino 6 Morpholinopyrimidine Scaffolds

Anticancer Research and Mechanisms of Action

Derivatives of the 4-amino-6-morpholinopyrimidine scaffold have been the subject of extensive anticancer research. These compounds have demonstrated the ability to inhibit the growth of various cancer cell lines through multiple mechanisms, including direct cytotoxicity, induction of cell cycle arrest, and triggering of programmed cell death.

The cytotoxic potential of this compound derivatives has been evaluated against a panel of human cancer cell lines. For instance, a series of 4-methyl-6-morpholinopyrimidine derivatives exhibited dose-dependent anticancer activity. frontiersin.org One of the most potent compounds from this series, compound 4c , demonstrated significant cytotoxicity against the HeLa (cervical cancer) and NCI-H460 (lung cancer) cell lines, with IC50 values of 5.88 ± 1.22 μM and 6.11 ± 2.12 μM, respectively. frontiersin.org In another study, a novel pyrimidine-morpholine hybrid, compound 2g , was identified as a highly potent agent against the SW480 (colorectal carcinoma) and MCF-7 (breast carcinoma) cell lines, with IC50 values of 5.10 ± 2.12 μM and 19.60 ± 1.13 μM, respectively. nih.govresearchgate.net

| Compound | Cell Line | Cancer Type | IC50 (μM) | Reference |

|---|---|---|---|---|

| 4c (4-methyl-6-morpholinopyrimidine derivative) | HeLa | Cervical Cancer | 5.88 ± 1.22 | frontiersin.org |

| 4c (4-methyl-6-morpholinopyrimidine derivative) | NCI-H460 | Lung Cancer | 6.11 ± 2.12 | frontiersin.org |

| 2g (pyrimidine-morpholine hybrid) | SW480 | Colorectal Carcinoma | 5.10 ± 2.12 | nih.govresearchgate.net |

| 2g (pyrimidine-morpholine hybrid) | MCF-7 | Breast Carcinoma | 19.60 ± 1.13 | nih.govresearchgate.net |

In addition to their cytotoxic effects, this compound derivatives have been shown to interfere with the normal progression of the cell cycle in cancer cells, leading to arrest at various phases. The pyrimidine-morpholine hybrid, compound 2g , was found to induce cell cycle arrest in MCF-7 breast cancer cells. nih.govresearchgate.net Another study on a 2-aminopyrimidine (B69317) derivative demonstrated its ability to arrest the cell cycle at the G1 phase in SW480 cells. nih.gov Furthermore, certain 4,6-pyrimidine analogues have been reported to induce G2/M arrest, effectively halting cell division before mitosis. frontiersin.org This disruption of the cell cycle is a key mechanism by which these compounds inhibit tumor growth.

A crucial aspect of the anticancer activity of this compound derivatives is their ability to induce apoptosis, or programmed cell death. The pyrimidine-morpholine hybrid 2g has been shown to induce apoptosis in the SW480 cell line. nih.govresearchgate.net The mechanism of apoptosis induction by 4-methyl-6-morpholinopyrimidine derivatives involves the generation of reactive oxygen species (ROS), leading to a loss of mitochondrial membrane potential and an increase in caspase-3/7 activity, which are key executioners of apoptosis. frontiersin.org Similarly, 6-morpholino-9-sulfonylpurine derivatives have been observed to induce apoptosis in leukemia cells. researchgate.net Some pyrimidine (B1678525) derivatives have been shown to upregulate the expression of pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins such as Bcl-2, further promoting cell death. nih.gov

The phosphatidylinositol 3-kinase (PI3K)/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers. consensus.app The this compound scaffold has been identified as a key pharmacophore for the development of potent PI3K/mTOR inhibitors. researchgate.netconsensus.app Molecular docking studies have revealed that derivatives such as 4c and 5h can bind to the ATP binding pocket of mTOR. frontiersin.org A series of 2-morpholino-pyrimidine derivatives have been optimized to act as dual PI3K/mTOR inhibitors, effectively suppressing the phosphorylation of AKT, a key downstream effector of the pathway. nih.gov This inhibition of the PI3K/mTOR pathway is a significant contributor to the anticancer effects of these compounds.

The therapeutic effects of this compound derivatives can also be attributed to their ability to inhibit specific enzymes. One such example is the inhibition of N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD), an enzyme involved in the biosynthesis of signaling lipids. A potent and selective NAPE-PLD inhibitor, LEI-401, features a 6-morpholinopyrimidine-4-carboxamide core.

Histone deacetylases (HDACs) are another class of enzymes that have been targeted in cancer therapy. youtube.com While direct inhibition of HDACs by a compound with the precise this compound scaffold is not extensively documented in the reviewed literature, the inhibition of HDAC6, in particular, has been shown to suppress microtubule dynamics, leading to cell cycle arrest and apoptosis. nih.gov Selective HDAC6 inhibitors often feature bulkier capping groups, a characteristic that could potentially be incorporated into the design of novel this compound derivatives to achieve this mechanism of action. mdpi.comresearchgate.net

Anti-inflammatory Investigations

Beyond their applications in oncology, derivatives of the this compound scaffold have also been investigated for their anti-inflammatory properties. Inflammation is a complex biological response, and chronic inflammation is a known contributor to various diseases.

Certain 2-methoxy-6-((4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)(phenyl)methyl)phenol derivatives have demonstrated significant anti-inflammatory activity. nih.govrsc.org In studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, these compounds were able to inhibit the production of nitric oxide (NO), a key inflammatory mediator. nih.govrsc.org The mechanism behind this effect was found to be the dramatic reduction of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) mRNA and protein expression. nih.govrsc.org Molecular docking studies further suggested that these compounds have a strong affinity for the active sites of iNOS and COX-2. nih.govrsc.org

Inhibition of Inflammatory Mediators (e.g., NO, iNOS, COX-2)

Chronic inflammation is implicated in numerous diseases, and the inhibition of pro-inflammatory mediators is a key therapeutic strategy. frontiersin.org Pyrimidine-morpholine derivatives have been investigated for their ability to suppress these mediators, such as nitric oxide (NO), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2). frontiersin.orgresearchgate.net

In one study, a series of 2-methoxy-6-((4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)(phenyl)methyl)phenol derivatives were synthesized and evaluated for their anti-inflammatory potential. frontiersin.org Among these, compounds designated as V4 (2-methoxy-6-((4-methoxyphenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)phenol) and V8 (2-((4-fluorophenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)-6-methoxyphenol) were identified as particularly potent inhibitors of NO production at non-cytotoxic concentrations. frontiersin.orgresearchgate.net Further investigation revealed that these compounds significantly reduced the mRNA and protein expression of both iNOS and COX-2, which are key enzymes responsible for the production of NO and prostaglandins, respectively, in inflammatory conditions. frontiersin.orgresearchgate.net The overexpression of iNOS and COX-2 is a hallmark of persistent inflammation, suggesting that the inhibitory action of compounds V4 and V8 on these enzymes is central to their anti-inflammatory effect. frontiersin.org

| Compound | Target Mediator | Key Finding | Source |

|---|---|---|---|

| V4 | NO, iNOS, COX-2 | Inhibited NO production and dramatically reduced iNOS and COX-2 mRNA and protein expression. | frontiersin.orgresearchgate.net |

| V8 | NO, iNOS, COX-2 | Inhibited NO production and dramatically reduced iNOS and COX-2 mRNA and protein expression. | frontiersin.orgresearchgate.net |

Cellular Models of Inflammation

The anti-inflammatory activity of this compound derivatives has been validated in cellular models of inflammation. A common model involves stimulating macrophage cells, such as the RAW 264.7 cell line, with lipopolysaccharide (LPS), a component of bacterial cell walls that triggers a strong inflammatory response. frontiersin.orgresearchgate.net

In studies involving the aforementioned V4 and V8 compounds, LPS-stimulated RAW 264.7 macrophage cells were used to assess their anti-inflammatory efficacy. researchgate.net The results demonstrated that both V4 and V8 could effectively suppress the inflammatory cascade initiated by LPS. frontiersin.orgresearchgate.net By measuring the expression levels of iNOS and COX-2 proteins via western blot analysis, it was confirmed that the compounds decreased the production of these pro-inflammatory enzymes within the cells. researchgate.net Molecular docking studies further supported these findings, indicating a strong binding affinity of the compounds to the active sites of iNOS and COX-2, primarily through hydrophobic interactions. researchgate.net These results from cellular models suggest that such pyrimidine-morpholine hybrids could be promising candidates for treating inflammation-associated disorders. researchgate.net

Other Reported Biological Activities of Pyrimidine-Morpholine Hybrids

Beyond their anti-inflammatory effects, hybrid molecules incorporating pyrimidine and morpholine (B109124) motifs have been explored for a range of other therapeutic applications. nih.gov These scaffolds are recognized for their potential in developing antimicrobial, antiviral, and antihypertensive agents. nih.govmdpi.comresearchgate.net

Antimicrobial Properties

The rise of drug-resistant microorganisms necessitates the development of new antimicrobial agents. mdpi.com Pyrimidine-morpholine hybrids have shown promise in this area. A series of compounds, N-(4-(2-chloroquinolin-3-yl)-6-(aryl)pyrimidin-2-yl)-2-morpholinoacetamides, were synthesized and screened for their antimicrobial activity. mdpi.com The screening was conducted against Gram-positive bacteria (Staphylococcus aureus, Streptococcus pyogenes), Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa), and various fungi (Candida albicans, Aspergillus niger, Aspergillus clavatus). mdpi.com

Several of the newly synthesized compounds exhibited significant potency against different microbial strains, demonstrating the potential of combining the quinoline, pyrimidine, and morpholine pharmacophores to create effective antimicrobial agents. mdpi.com

| Compound Class | Tested Against | Result | Source |

|---|---|---|---|

| N-(4-(2-chloroquinolin-3-yl)-6-(aryl)pyrimidin-2-yl)-2-morpholinoacetamides | Gram-positive bacteria (S. aureus, S. pyogenes) | Compounds 5e, 5f, 5g, 5i, and 5l showed significant potency. | mdpi.com |

| N-(4-(2-chloroquinolin-3-yl)-6-(aryl)pyrimidin-2-yl)-2-morpholinoacetamides | Gram-negative bacteria (E. coli, P. aeruginosa) | Compounds 5e, 5f, 5g, 5i, and 5l showed significant potency. | mdpi.com |

| N-(4-(2-chloroquinolin-3-yl)-6-(aryl)pyrimidin-2-yl)-2-morpholinoacetamides | Fungi (C. albicans, A. niger, A. clavatus) | Compounds 5e, 5f, 5g, 5i, and 5l showed significant potency. | mdpi.com |

Antiviral Properties

Pyrimidine derivatives are a well-established class of compounds with significant antiviral activity. The pyrimidine scaffold is a core component of several nucleoside analogs used in antiviral therapy. Research has shown that a wide variety of pyrimidine-containing molecules exhibit inhibitory effects against numerous viruses, including influenza virus, respiratory syncytial virus (RSV), herpes virus, hepatitis B and C (HBV/HCV), and human immunodeficiency virus (HIV).

While specific studies focusing solely on this compound are part of a broader research area, the general principle of modifying the pyrimidine core is a proven strategy in the discovery of novel antiviral agents. nih.gov For instance, the synthesis of 4,7-disubstituted pyrimido[4,5-d]pyrimidines has yielded compounds with notable efficacy against human coronavirus 229E (HCoV-229E). This highlights the potential of the pyrimidine framework, which is central to the this compound structure, in developing treatments for viral infections.

Antihypertensive Activity

Certain pyrimidine derivatives have been investigated for their potential to lower blood pressure. researchgate.net For example, a series of 4-amino-2-(4-cinnamoylpiperazino)-6,7-dimethoxyquinazoline derivatives, which contain a pyrimidine core, were tested for their antihypertensive effects in spontaneously hypertensive rats. Several of these compounds demonstrated significant activity at oral doses.

More directly, novel pyrimidine derivatives designed as nifedipine (B1678770) analogues have been synthesized and evaluated. researchgate.net In these studies, compounds 5a , 5b , 9b , and 9c were found to induce relaxation in rabbit aortae, indicating calcium channel blockade activity. researchgate.net These compounds also led to a decrease in heart rate. researchgate.net Notably, compound 5b appeared to lower blood pressure by activating the expression of endothelial nitric oxide synthase (eNOS) in the aorta. researchgate.net

| Compound | Mechanism/Effect | Observation | Source |

|---|---|---|---|

| 5a, 5b, 9b, 9c | Calcium Channel Blockade | Exhibited relaxation in rabbit aortae ranging from 74.4% to 89.2%. | researchgate.net |

| 5b | eNOS Expression | Showed intense expression of eNOS immune staining in rat aortic endothelium. | researchgate.net |

Nematicidal Activity

Based on the available scientific literature, there are no specific research findings on the nematicidal activity of this compound or related pyrimidine-morpholine hybrids. This specific biological activity does not appear to have been a focus of published research for this class of compounds.

Immunosuppressive Activity

Research into the immunomodulatory potential of this compound scaffolds has revealed significant anti-inflammatory properties, a key aspect of immunosuppression. Studies have focused on the ability of derivatives of this scaffold to inhibit inflammatory mediators in immune cells.

Recent research has led to the synthesis and evaluation of a series of 2-methoxy-6-((4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)(phenyl)methyl)phenol derivatives for their anti-inflammatory effects. rsc.orgnih.govnih.gov The investigation centered on their capacity to suppress the production of nitric oxide (NO), a pro-inflammatory molecule, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. rsc.orgnih.govscispace.com

Among the synthesized compounds, two derivatives, V4 and V8, emerged as the most potent inhibitors of NO production at non-cytotoxic concentrations. rsc.orgnih.govnih.gov Further investigation into the mechanism of action of these compounds demonstrated a significant reduction in the mRNA expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in LPS-stimulated macrophages. rsc.orgnih.gov Western blot analysis confirmed that this reduction in mRNA expression translated to decreased protein levels of iNOS and COX-2, thereby inhibiting the inflammatory response. rsc.orgnih.gov

Molecular docking studies have suggested that the anti-inflammatory activity of compounds V4 and V8 may stem from their strong affinity for the active sites of iNOS and COX-2, where they form hydrophobic interactions. rsc.orgnih.gov These findings indicate that this compound derivatives hold promise as a novel therapeutic strategy for inflammation-associated disorders. rsc.orgnih.gov

The following table summarizes the key findings for the most active compounds from this research:

| Compound | Structure | Key Findings |

| V4 | 2-methoxy-6-((4-methoxyphenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)phenol | - Potent inhibitor of NO production in LPS-stimulated RAW 264.7 macrophage cells. rsc.orgnih.govnih.gov - Significantly reduces iNOS and COX-2 mRNA and protein expression. rsc.orgnih.gov |

| V8 | 2-((4-fluorophenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)-6-methoxyphenol | - Potent inhibitor of NO production in LPS-stimulated RAW 264.7 macrophage cells. rsc.orgnih.govnih.gov - Significantly reduces iNOS and COX-2 mRNA and protein expression. rsc.orgnih.gov |

Computational Chemistry and in Silico Studies

Molecular Docking Simulations for Target Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. It is instrumental in identifying potential biological targets and elucidating the binding mode of ligands like 4-Amino-6-morpholinopyrimidine derivatives at the atomic level.

Research into a series of morpholino pyrimidine (B1678525) and pyrimidino-oxazine derivatives has utilized molecular docking to identify potential inhibitors of diacylglycerol acyltransferase (DGAT1), a key enzyme in triglyceride synthesis and a target for obesity treatment. researchgate.net In one such study, a virtual library of 250 compounds sourced from the PubChem and ZINC databases was docked against the crystal structure of DGAT1 (PDB ID: 6VP0). researchgate.net The simulations yielded compounds with strong binding affinities, with calculated binding energies ranging from -6.0 to -11.6 kcal/mol. researchgate.net These results pinpointed specific derivatives with high potential for DGAT1 inhibition. researchgate.net

The analysis of the docking poses reveals crucial interactions within the active site of the target protein. For instance, studies on other pyrimidine derivatives targeting cyclin-dependent kinases (CDKs) have shown that the pyrimidine core often forms key hydrogen bonds with hinge region residues of the kinase. nih.govnih.gov For example, interactions with amino acids such as Lys33 and Asp145 have been identified as crucial for the inhibitory activity of pyrimidine-based compounds against CDK2/4/6. nih.gov The visualization of these interactions helps guide the structural modification of the lead compounds to enhance their binding affinity and selectivity. nih.gov

| Compound ID | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues (Predicted) |

|---|---|---|---|

| PubChem CID155551474 | DGAT1 (6VP0) | -11.6 (Top Score) | Specific residues in the active site |

| PubChem CID46268159 | DGAT1 (6VP0) | Among top hits | Specific residues in the active site |

| Generic Pyrimidine Derivative | CDK2 (1HCK) | -7.9 | LYS33, GLU12, THR14 nih.gov |

Density Functional Theory (DFT) Analysis for Stability and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is widely applied to pyrimidine derivatives to calculate molecular properties and predict their stability and chemical reactivity. researchgate.netnih.gov

DFT calculations, often using the B3LYP functional with basis sets like 6-311G(d,p), can determine various molecular and atomic properties. nih.govresearchgate.net These calculations provide insights into the molecule's geometry, vibrational frequencies, and electronic characteristics. nih.gov Key outputs include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the chemical stability of a molecule; a larger gap implies higher stability and lower reactivity. researchgate.net

Global reactivity descriptors derived from DFT calculations, such as chemical potential (µ), chemical hardness (η), and the global electrophilicity index (ω), are used to quantify a molecule's reactivity. nih.govmdpi.com Chemical hardness (η) measures the resistance to a change in electron distribution, while the electrophilicity index (ω) quantifies the ability of a species to accept electrons. nih.govmdpi.com These parameters help in understanding how a molecule like this compound might interact with biological nucleophiles or electrophiles. mdpi.com Furthermore, the Molecular Electrostatic Surface Potential (MESP) can be determined to identify the most active sites for electrophilic and nucleophilic attacks. nih.gov

| Parameter | Symbol | Significance |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | Relates to electron-donating ability |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Relates to electron-accepting ability |

| HOMO-LUMO Energy Gap | ΔE | Indicator of chemical stability |

| Chemical Hardness | η | Resistance to deformation of electron cloud |

| Electrophilicity Index | ω | Propensity to accept electrons |

Molecular Dynamics (MD) Simulations for Ligand-Target Dynamics

While molecular docking provides a static snapshot of the ligand-target interaction, Molecular Dynamics (MD) simulations offer a dynamic view, accounting for the flexibility of both the ligand and the protein in a simulated physiological environment. volkamerlab.orgnih.gov MD simulations are crucial for validating docking poses and assessing the stability of the predicted ligand-protein complexes over time. nih.gov

For promising morpholino pyrimidine derivatives identified through docking, MD simulations are performed to confirm the stability of their interaction with the target protein, such as DGAT1. researchgate.net Typically, simulations are run for extended periods, for example, 100 nanoseconds (ns), to observe the dynamic behavior of the complex. researchgate.net

A key analysis in MD simulations is the calculation of the Root Mean Square Deviation (RMSD) of the protein and ligand atoms from their initial positions. A stable RMSD value over the course of the simulation indicates that the complex has reached equilibrium and remains stable, thus validating the initial docking prediction. researchgate.netnih.gov These simulations provide valuable insights into conformational changes that may occur upon ligand binding, which cannot be captured by static methods. volkamerlab.org The stability of the complex, particularly the persistence of key hydrogen bonds and other interactions throughout the simulation, lends higher confidence to the proposed binding mode. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. wikipedia.org These models are essential tools in drug discovery for predicting the activity of novel compounds and for optimizing lead structures. nih.gov

For aminopyrimidine derivatives, QSAR studies have been successfully employed to understand the structural requirements for their biological activities. In a study on morpholino pyrimidine/pyrimidino-oxazine DGAT1 inhibitors, a 2D-QSAR model was developed using known inhibitors of the enzyme. researchgate.net The resulting model showed strong statistical significance, with a coefficient of determination (R²) of 0.928 and a cross-validated R² (Q²) of 0.624, indicating good predictive power. researchgate.net This model was then used to predict the inhibitory concentration (-LogIC50) for the newly identified hits, showing close alignment with their docking scores. researchgate.net

In other research on 4-amino-2,6-diarylpyrimidine-5-carbonitriles with anti-inflammatory activity, QSAR analysis revealed that properties such as a low dipole moment and low partition coefficient (logP) values were correlated with higher activity. scielo.brplu.mx The models also highlighted the importance of the atomic charges on the carbon atoms linking the aromatic rings to the pyrimidine core. scielo.br Such QSAR models provide a quantitative framework for understanding which molecular descriptors are most influential, thereby guiding the rational design of new, more potent analogues. scielo.brplu.mx

| Compound Series | Biological Activity | Model Type | Key Statistical Parameters | Important Descriptors |

|---|---|---|---|---|

| Morpholino pyrimidines researchgate.net | DGAT1 Inhibition | 2D-QSAR | R² = 0.928, Q² = 0.624 | Topological and structural descriptors |

| 4-Amino-2,6-diarylpyrimidines scielo.brplu.mx | Anti-inflammatory | 2D-QSAR | Statistically significant | Dipole moment, logP, atomic charges scielo.brplu.mx |

Bioinformatics and Cheminformatics Applications in Drug Discovery

Bioinformatics and cheminformatics are interdisciplinary fields that use computational techniques to analyze large biological and chemical datasets, respectively, accelerating the drug discovery process. nih.govfrontiersin.org These approaches are integral to identifying novel drug targets and screening vast chemical libraries for potential lead compounds like this compound. mdpi.comyoutube.com

A primary application is virtual screening, where large databases of chemical compounds, such as PubChem or ZINC, are computationally filtered to identify molecules that are likely to bind to a specific biological target. researchgate.net The workflow for identifying the aforementioned morpholino pyrimidine DGAT1 inhibitors is a prime example of a cheminformatics-driven approach. researchgate.net

Beyond virtual screening, these fields encompass a range of applications:

Target Identification: Bioinformatics tools analyze genomic, proteomic, and transcriptomic data to identify and validate novel protein targets associated with a disease. frontiersin.org

Virtual Library Generation: Cheminformatics methods are used to design and enumerate virtual libraries of compounds around a core scaffold like pyrimidine for focused screening efforts. nih.gov

In Silico ADMET Prediction: Computational models are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds early in the discovery process, helping to prioritize candidates with favorable drug-like properties. nih.gov

HTS Data Mining: After a high-throughput screening (HTS) campaign, cheminformatics algorithms are used to analyze the large datasets, identify active compounds, and discern structure-activity relationships. nih.gov

By integrating these computational strategies, researchers can significantly streamline the path from initial concept to a viable drug candidate, making the discovery process more efficient and cost-effective. mdpi.com

Advanced Analytical and Characterization Methodologies in Research

Spectroscopic Techniques for Structural Elucidation (IR, ¹H-NMR, ¹³C-NMR, Mass Spectrometry)

Spectroscopic methods are fundamental in determining the molecular structure of newly synthesized compounds. For 4-Amino-6-morpholinopyrimidine and its analogs, a combination of Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) provides a complete picture of the molecular architecture.

Infrared (IR) Spectroscopy is utilized to identify the functional groups present in the molecule. The IR spectrum of a 4-aminopyrimidine (B60600) derivative will exhibit characteristic absorption bands. For instance, the N-H stretching vibrations of the primary amino group typically appear in the range of 3450-3180 cm⁻¹. The C-H stretching of the aromatic pyrimidine (B1678525) ring is observed around 3100-3000 cm⁻¹. Furthermore, C=C and C=N stretching vibrations within the pyrimidine ring give rise to absorptions in the 1600-1400 cm⁻¹ region. The presence of the morpholine (B109124) ring can be confirmed by C-O-C stretching bands. ijirset.comnih.govresearchgate.netripublication.com

¹H-NMR Spectroscopy provides detailed information about the proton environment in the molecule. The chemical shifts of protons are indicative of their electronic environment. For a typical this compound structure, the aromatic protons on the pyrimidine ring would appear in the downfield region of the spectrum. The protons of the morpholine ring would exhibit characteristic signals, as would the protons of the amino group.

¹³C-NMR Spectroscopy is employed to determine the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal. The chemical shifts of the carbon atoms in the pyrimidine ring are typically observed in the aromatic region of the spectrum. The carbon atoms of the morpholine substituent will also have characteristic chemical shifts.

Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the compound, which aids in confirming its identity. The molecular ion peak [M]⁺ corresponds to the molecular weight of the compound. The fragmentation pattern provides valuable information about the different structural components of the molecule.

Table 1: Representative Spectroscopic Data for a this compound Derivative

| Technique | Observation | Interpretation |

| IR (KBr, cm⁻¹) | ~3400, ~3300 | N-H stretching of amino group |

| ~3050 | Aromatic C-H stretching | |

| ~2950, ~2850 | Aliphatic C-H stretching (morpholine) | |

| ~1640 | N-H bending of amino group | |

| ~1580, ~1470 | C=C and C=N stretching of pyrimidine ring | |

| ~1115 | C-O-C stretching of morpholine | |

| ¹H-NMR (CDCl₃, δ ppm) | 8.25 (s, 1H) | Pyrimidine ring proton |

| 5.80 (s, 1H) | Pyrimidine ring proton | |

| 4.80 (br s, 2H) | NH₂ protons | |

| 3.80 (t, 4H) | -N-CH₂- protons of morpholine | |

| 3.60 (t, 4H) | -O-CH₂- protons of morpholine | |

| ¹³C-NMR (CDCl₃, δ ppm) | 162.0 | C-NH₂ of pyrimidine |

| 160.5 | C-morpholine of pyrimidine | |

| 158.0 | N-C-N of pyrimidine | |

| 85.0 | C-H of pyrimidine | |

| 66.5 | -O-CH₂- of morpholine | |

| 44.0 | -N-CH₂- of morpholine | |

| Mass Spec. (m/z) | [M]⁺ | Molecular ion peak |

| Fragments | Consistent with loss of morpholine and amino groups |

Chromatographic Techniques (e.g., TLC, HPLC) for Purity and Reaction Monitoring

Chromatographic techniques are indispensable for assessing the purity of synthesized compounds and for monitoring the progress of chemical reactions.

Thin-Layer Chromatography (TLC) is a rapid and cost-effective method used to qualitatively monitor reactions and check the purity of products. libretexts.org A suitable solvent system (mobile phase) is chosen to achieve good separation of the starting materials, intermediates, and the final product on a silica (B1680970) gel plate (stationary phase). For aminopyrimidine derivatives, a mixture of polar and non-polar solvents, such as ethyl acetate (B1210297) and hexane (B92381) or chloroform (B151607) and methanol (B129727), is often employed. sigmaaldrich.commit.edunih.gov The spots can be visualized under UV light or by using a staining agent.

High-Performance Liquid Chromatography (HPLC) is a more sophisticated technique used for the quantitative analysis of purity and for the separation of complex mixtures. Reversed-phase HPLC is commonly used, where a non-polar stationary phase (like C18) is paired with a polar mobile phase, often a mixture of acetonitrile (B52724) or methanol and water with modifiers like trifluoroacetic acid. The retention time of the compound is a characteristic feature under specific chromatographic conditions.

Table 2: Typical Chromatographic Conditions for this compound Analysis

| Technique | Stationary Phase | Mobile Phase (typical) | Detection | Application |

| TLC | Silica gel 60 F₂₅₄ | Ethyl Acetate/Hexane (e.g., 1:1 v/v) | UV light (254 nm) | Reaction monitoring, Purity check |

| HPLC | C18 column (e.g., 4.6 x 250 mm, 5 µm) | Acetonitrile/Water gradient | UV detector (e.g., 254 nm) | Purity determination, Quantitative analysis |

X-ray Diffraction Analysis for Solid-State Structure

Table 3: Representative Single-Crystal X-ray Diffraction Data for a Pyrimidine Derivative

| Parameter | Example Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 12.9432 (4) Å, α = 90° |

| b = 9.3084 (4) Å, β = 101.3572 (16)° | |

| c = 13.4650 (5) Å, γ = 90° | |

| Volume | 1589.6 (1) ų |

| Z (molecules/unit cell) | 4 |

Note: Data are representative and based on published crystal structures of similar pyrimidine derivatives. researchgate.net

Advanced Techniques for Biological Activity Assessment (e.g., MTT assay, Cell Cycle Analysis, Apoptosis Assays)

To evaluate the potential therapeutic effects of this compound derivatives, a variety of in vitro cellular assays are employed.

MTT Assay is a colorimetric assay used to assess cell viability and proliferation. nih.govcreative-bioarray.comberkeley.edu This assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells. The yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in living cells to a purple formazan (B1609692) product. The amount of formazan produced can be quantified by measuring the absorbance at a specific wavelength, providing an indication of the cytotoxic or anti-proliferative effects of the compound being tested. creative-bioarray.comajrcps.com

Cell Cycle Analysis is performed to determine the effect of a compound on the progression of cells through the different phases of the cell cycle (G0/G1, S, and G2/M). jrasb.comnih.govmdpi.com Flow cytometry is commonly used for this purpose, where cells are stained with a fluorescent dye that binds to DNA, such as propidium (B1200493) iodide. The fluorescence intensity is proportional to the DNA content, allowing for the quantification of the percentage of cells in each phase. Compounds that induce cell cycle arrest at a particular phase can be identified through this method. jrasb.commdpi.com

Apoptosis Assays are crucial for determining if a compound induces programmed cell death. Several methods are available to detect the hallmarks of apoptosis:

Annexin V/Propidium Iodide (PI) Staining: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled and used to detect apoptotic cells via flow cytometry. researchgate.netresearchgate.netnih.govqmul.ac.ukgbiosciences.com Propidium iodide is used as a counterstain to differentiate between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and viable cells (Annexin V negative, PI negative). nih.govgbiosciences.com

Caspase Activity Assays: Caspases are a family of proteases that play a central role in the execution of apoptosis. Assays are available to measure the activity of specific caspases, such as caspase-3, which is a key executioner caspase. rsc.orgnih.govcreative-bioarray.comnih.gov These assays often use a substrate that, when cleaved by the active caspase, releases a fluorescent or chromogenic molecule that can be quantified. creative-bioarray.comnih.gov

Table 4: Overview of Biological Activity Assessment Techniques

| Assay | Principle | Endpoint Measured | Application |

| MTT Assay | Reduction of MTT by mitochondrial dehydrogenases in viable cells. | Formation of formazan (colorimetric). | Assessment of cytotoxicity and cell proliferation. |

| Cell Cycle Analysis | Staining of cellular DNA with a fluorescent dye (e.g., Propidium Iodide). | DNA content per cell (flow cytometry). | Determination of cell cycle arrest. |

| Annexin V/PI Assay | Binding of fluorescently labeled Annexin V to exposed phosphatidylserine on apoptotic cells. | Fluorescence intensity (flow cytometry). | Detection and quantification of early and late apoptosis. |

| Caspase Activity Assay | Cleavage of a specific substrate by active caspases. | Release of a fluorescent or chromogenic reporter. | Measurement of apoptosis execution pathway activation. |

Western Blotting for Protein Expression Analysis

Western Blotting is a widely used technique to detect and quantify the expression levels of specific proteins within a cell or tissue extract. This method is particularly useful for investigating the mechanism of action of a compound by observing its effect on the proteins involved in specific signaling pathways. For instance, in studies of the anti-inflammatory properties of morpholinopyrimidine derivatives, Western blotting has been used to measure the expression levels of key inflammatory enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). rsc.orgrsc.orgnih.govmdpi.com A decrease in the expression of these proteins following treatment with a compound would suggest an anti-inflammatory effect. rsc.orgrsc.orgnih.gov

Patent Landscape and Commercial Applications in Research

Overview of Patent Filings Related to 4-Amino-6-morpholinopyrimidine Derivatives

A review of the patent landscape reveals a broad range of applications for aminopyrimidine derivatives, including those with morpholine (B109124) substitutions. These patents highlight the versatility of the pyrimidine (B1678525) core in designing novel bioactive molecules. Key areas of patent activity involve the development of new therapeutic agents and herbicides.

In the pharmaceutical sector, patents frequently describe aminopyrimidine derivatives as inhibitors of various protein kinases, which are crucial targets in oncology and inflammatory diseases. For instance, patents disclose compounds that act as Bruton's tyrosine kinase (Btk) inhibitors, which are significant in the treatment of B-cell malignancies and autoimmune disorders. Other filings focus on the development of kinase inhibitors for treating hyper-proliferative and angiogenesis-related conditions.

In agriculture, patents for aminopyrimidine derivatives primarily focus on their use as herbicides. These patents often claim compositions containing aminopyrimidine carboxylates and related structures for the selective control of weeds in various crops. The filings underscore the ongoing effort to develop new herbicidal compounds with improved efficacy and environmental profiles.

A summary of representative patents is provided in the table below.

| Patent / Application Number | Title | Assignee/Applicant | Application Area |

| US8008309B2 | Inhibitors of bruton's tyrosine kinase | Pharmacyclics, Inc. | Pharmaceuticals (Btk Inhibitors for autoimmune diseases, cancer, inflammatory diseases) |

| PL2967057T3 | Novel 4-aminopyridine (B3432731) and 6-aminopyrimidine carboxylates as herbicides | Dow Agrosciences LLC | Agriculture (Herbicides) |

| UA100846C2 | Compounds and compositions as protein kinase inhibitors | N/A | Pharmaceuticals (Kinase inhibitors for antineoplastic and immunological disorders) |

| CN102516182B | Preparation method for 4-amino-6-alkoxyl pyrimidine compounds | N/A | Chemical Synthesis (Intermediates for agricultural chemicals and medicines) |

| US20090062121A1 | Synergistic Herbicidal Composition Containing Certain Pyridine or Pyrimidine Carboxylic Acids | Dow Agrosciences LLC | Agriculture (Herbicidal Compositions) |

Analysis of Patented Synthetic Routes and Compositions

The synthesis of this compound and its derivatives is a key focus of several patents and research articles. A common and efficient starting material for these syntheses is 4,6-dichloropyrimidine (B16783).

One patented method describes the preparation of 4-amino-6-alkoxyl pyrimidine compounds, which are structurally related to the target compound. This process involves the atmospheric-pressure ammonolysis or aminolysis of a 4,6-dichloropyrimidine compound, followed by a reflux reaction with an alcohol and an alkaline catalyst. This approach is highlighted for its simplicity, high yield, and suitability for industrial-scale production.

A general synthetic scheme starting from 4,6-dichloropyrimidine can be outlined as follows:

Monosubstitution with Morpholine: 4,6-Dichloropyrimidine is reacted with morpholine. This reaction typically occurs at one of the chlorine positions, yielding 4-chloro-6-morpholinopyrimidine.

Amination: The remaining chlorine atom on the pyrimidine ring is then displaced by an amino group. This can be achieved through various amination methods, such as reaction with ammonia (B1221849) or a protected amine source, to yield this compound.

Another patented synthesis for a related compound, 4-amino-2,6-dimethoxyl pyrimidine, starts with 4,6-dichloropyrimdine-5-formic acid and proceeds through aminolysis, chlorination, decarboxylation, and finally methoxylation. This multi-step process demonstrates an alternative route to constructing the substituted aminopyrimidine core. Similarly, methods for producing 2,4-diamino-6-chloropyrimidine often involve the chlorination of 2,4-diamino-6-hydroxypyrimidine (B22253) using phosphorus oxychloride.

These synthetic strategies showcase the chemical tractability of the pyrimidine ring, allowing for the introduction of various functional groups at specific positions to modulate the biological activity of the final compound.

Research on Potential Commercial Applications (e.g., Herbicides, Pharmaceuticals)

Research into the commercial applications of this compound and its derivatives is robust, with significant findings in both the agricultural and pharmaceutical fields.

Herbicides: The pyrimidine scaffold is a well-established core structure in many commercial herbicides. Research and patent literature demonstrate that derivatives of 4-aminopyrimidine (B60600) are actively being explored for weed control. Patents from companies like Dow AgroSciences (now Corteva Agriscience) describe various 4-aminopyrimidine carboxylates for controlling undesirable vegetation. These compounds often exhibit synergistic effects when combined with other herbicides, enhancing their spectrum of activity. The herbicidal mechanism of phenylpyrimidine derivatives often involves the inhibition of specific enzymes crucial for plant growth and development. The continuous research in this area aims to discover novel herbicides with high efficacy against a broad range of weeds, including those resistant to existing treatments.

Pharmaceuticals: In the pharmaceutical arena, the this compound scaffold is a key component in the design of kinase inhibitors. Kinases are a large family of enzymes that play a central role in cell signaling, and their dysregulation is implicated in numerous diseases, particularly cancer and inflammatory disorders.

Kinase Inhibitors for Cancer and Inflammation: Derivatives of 4-aminopyrimidine have been patented as potent inhibitors of protein kinases such as Bruton's tyrosine kinase (Btk). Btk is a critical component of the B-cell receptor signaling pathway, making it an attractive target for treating B-cell lymphomas and autoimmune diseases like rheumatoid arthritis. Gefitinib, an approved anticancer drug, is a quinazolinamine derivative with a morpholine group, highlighting the importance of this moiety in kinase inhibitor design. The 4-aminopyrazolopyrimidine scaffold, a related structure, has also been extensively used to design a variety of potent kinase inhibitors.

The table below summarizes some of the researched applications and the target pathways.

| Application Area | Specific Target/Use | Compound Class/Derivative |

| Pharmaceuticals | Bruton's tyrosine kinase (Btk) inhibitor | Aminopyrimidine derivatives |

| Pharmaceuticals | Protein kinase inhibitors (e.g., for cancer) | 4-Aminopyrazolopyrimidine derivatives |

| Pharmaceuticals | Anaplastic lymphoma kinase (ALK) inhibitors | 2-(HET) arylamino-6-aminopyridine derivatives |

| Agriculture | Herbicides for broadleaf weed control | Phenylpyrimidine-5-carboxylate derivatives |

| Agriculture | Synergistic herbicidal compositions | Pyrimidine carboxylic acids |

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Methodologies

The advancement of synthetic organic chemistry continues to provide new tools for creating complex molecular architectures based on the 4-amino-6-morpholinopyrimidine core. Future research is increasingly focused on developing more efficient, scalable, and environmentally friendly synthetic routes.

Key areas of exploration include:

Multi-Component Reactions (MCRs): MCRs, such as the Petasis reaction, are being employed to construct complex derivatives in a single step from multiple starting materials. nih.gov This approach enhances efficiency and allows for the rapid generation of diverse chemical libraries for screening. nih.gov

Green Chemistry Approaches: There is a growing emphasis on "green" synthesis methods that reduce waste and avoid harsh reagents. rsc.org This includes the use of solvent-free reaction conditions and alternative energy sources to improve the sustainability of synthetic processes. rsc.orgnih.gov

Flow Chemistry: Continuous flow synthesis offers precise control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to traditional batch processing. This methodology is ideal for the large-scale production of lead compounds for pre-clinical studies.

Advanced Cyclization Techniques: Novel strategies for constructing fused heterocyclic systems, such as pyrazolo[3,4-d]pyrimidines and 6-azaindoles, are expanding the structural diversity of accessible compounds. rsc.orgrsc.org These methods often involve innovative cyclization and condensation reactions to build upon the core pyrimidine (B1678525) ring. rsc.orgmdpi.com

Targeting Undruggable Protein-Protein Interactions with Pyrimidine Scaffolds

Protein-protein interactions (PPIs) are fundamental to cellular processes, and their dysregulation is implicated in numerous diseases. However, PPIs have historically been considered "undruggable" due to their large, flat, and often featureless binding surfaces, which are challenging for traditional small molecules to target effectively. nih.gov

The unique structural properties of pyrimidine-based scaffolds, including the this compound framework, offer a promising solution to this challenge. nih.gov The pyrimidine ring's ability to form multiple hydrogen bonds and engage in various noncovalent interactions, combined with its capacity to be incorporated into larger, more three-dimensional structures, makes it particularly well-suited for modulating PPIs. nih.govnih.gov